molecular formula C10H16N4O2 B13542686 5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13542686
M. Wt: 224.26 g/mol
InChI Key: KEDIIBYPICECSJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is a synthetic compound that features a cyclopropyl group, a dimethylaminoethyl side chain, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The dimethylaminoethyl side chain can further modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Contains a cyclopropyl group and an amine functional group.

    1,2,3-Triazole: A simple triazole ring without additional substituents.

    Dimethylaminoethyl Chloride: Contains a dimethylaminoethyl group attached to a chloride.

Uniqueness

5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group, triazole ring, and dimethylaminoethyl side chain allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

5-cyclopropyl-1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid

InChI

InChI=1S/C10H16N4O2/c1-13(2)5-6-14-9(7-3-4-7)8(10(15)16)11-12-14/h7H,3-6H2,1-2H3,(H,15,16)

InChI Key

KEDIIBYPICECSJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=C(N=N1)C(=O)O)C2CC2

Origin of Product

United States

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